2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
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Overview
Description
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is a synthetic compound that is often used in scientific research. It is a labeled intermediate of Gemcitabine, an antitumor compound. The molecular formula of this compound is C22(13C)H19F2(15N)2O6, and it has a molecular weight of 474.39 . This compound is primarily used in the field of cancer research due to its bioactive properties.
Mechanism of Action
Target of Action
The primary target of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is the enzyme equilibrative nucleoside transporter (ENT) . This enzyme plays a crucial role in the metabolism of the compound.
Mode of Action
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is metabolized by the enzyme ENT to form 2’-deoxy-2’,2’-difluorocytidine (DFD) . This metabolite is then incorporated into DNA, which is a critical step in its mode of action .
Biochemical Pathways
The biochemical pathway affected by 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves the incorporation of the DFD metabolite into DNA . This process can interfere with DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis.
Pharmacokinetics
It is known that the compound is soluble in dmso and ethyl acetate , which suggests that it may have good bioavailability
Result of Action
The incorporation of the DFD metabolite into DNA can lead to DNA damage and trigger apoptosis, or programmed cell death . This makes 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 a potential antitumor compound .
Action Environment
The action of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 can be influenced by various environmental factors. For instance, the activity of the ENT enzyme can be affected by factors such as pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves several steps. One common method starts with 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methanesulfonate, which reacts with N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine . The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could result in a derivative with different functional groups.
Scientific Research Applications
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for various analytical techniques.
Biology: Employed in studies involving nucleoside analogs and their interactions with biological systems.
Medicine: Investigated for its potential antitumor properties and as an intermediate in the synthesis of therapeutic agents like Gemcitabine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: A well-known antitumor compound that shares structural similarities with 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2.
2’,2’-Difluoro-2’-deoxycytidine-3’,5’-dibenzoate: Another intermediate of Gemcitabine with similar properties.
Uniqueness
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and quantification of the compound. This labeling also enhances its utility in studies involving metabolic pathways and drug interactions .
Properties
CAS No. |
1267650-42-9 |
---|---|
Molecular Formula |
C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |
Molecular Weight |
474.39 |
Synonyms |
2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |
Origin of Product |
United States |
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